N-(pyridin-2-ylmethyl)pyridin-3-amine

Description

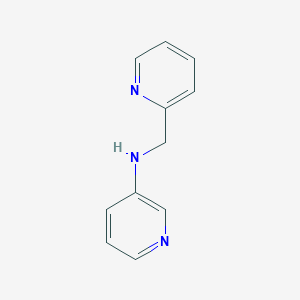

Structure

2D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELQXGHMMBRMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294704 | |

| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227017-97-2 | |

| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227017-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(pyridin-2-ylmethyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesizing methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis and Structural Insights

The synthesis of this compound has been explored using various methodologies. For instance, recent studies have highlighted the use of magnesium oxide nanoparticles for synthesizing novel pyridin derivatives, including those with potential anticancer and antimicrobial activities . The compound's structure is characterized by a pyridine ring system, which is crucial for its biological activities.

Anticancer Activity

This compound exhibits promising anticancer properties . In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) cells. Notably, some derivatives showed higher efficacy than established anticancer drugs like imatinib, indicating a strong potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Research indicates that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. In several cases, the derivatives outperformed commercial antibiotics, demonstrating their potential as new antimicrobial agents .

Antioxidant Activity

Antioxidant properties have been assessed through various assays, revealing that this compound derivatives exhibit IC50 values comparable to ascorbic acid, a known antioxidant. This suggests that these compounds could be beneficial in mitigating oxidative stress-related disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the pyridine rings and substituents have shown varying effects on potency and selectivity. For example:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 12m | Ethyl | 45.69 | Anti-fibrotic |

| 12q | Phenyl | 45.81 | Anti-fibrotic |

| 22 | 4-Fluoro | 0.06 | Antimycobacterial |

| 66 | Morpholine | 0.98 | Antimycobacterial |

These data indicate that specific substitutions can enhance biological activity significantly .

Case Studies

- Anticancer Study : A study involving this compound derivatives showed promising results against A549 lung cancer cells, with some compounds exhibiting better inhibition than imatinib .

- Antimicrobial Evaluation : Another investigation highlighted the compound's effectiveness against multi-drug resistant bacterial strains, suggesting its utility in treating infections where conventional antibiotics fail .

- Antioxidant Assessment : The antioxidant capacity was measured using DPPH radical scavenging assays, where several derivatives demonstrated potent activity similar to that of established antioxidants like ascorbic acid .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

N-(Pyridin-2-ylmethyl)pyridin-3-amine reacts with arynes like 2,3-pyridyne through nucleophilic attack at the 2-position. This produces 2-pyridinylamine derivatives with exclusive regioselectivity . Key findings include:

| Reaction Type | Conditions | Yield (%) | Product |

|---|---|---|---|

| Nucleophilic amination | CsF, MeCN, RT, 24h | 33 | N-Methyl-N-phenylpyridin-2-amine |

| Tandem cyclization/bromination | TBHP, ethyl acetate, RT | 62 | 3-Bromoimidazo[1,2-a]pyridine |

Mechanistic studies show that neutral amines directly attack the electrophilic aryne intermediates without requiring prior activation . The reaction with 2,3-quinolyne similarly yields fused heterocycles like dibenzonaphthyridinones .

Oxidative Cleavage Reactions

Under iodine/TBHP conditions in toluene, α-bromoketones react with this compound to form N-(pyridin-2-yl)amides via C–C bond cleavage :

Key steps:

-

Initial halogen displacement forms pyridinium salts

-

tert-Butoxy radical-mediated oxidation cleaves C–C bonds

-

Isomerization yields final amide products

Optimal conditions achieve 68-85% yields for substituted benzamides when using electron-donating groups on aromatic rings .

Coordination Chemistry

The compound acts as a bridging ligand in silver(I) complexes, forming centrosymmetric dimers :

text[Ag₂(C₁₁H₁₁N₃)₂]²⁺ structure: - Ag-N bond length: 2.107(2) Å - N-Ag-N angle: 170.78(9)° - 16-membered metallocycle geometry

Crystal structures reveal intermolecular N–H···O hydrogen bonds with ClO₄⁻ anions and DMSO solvent molecules . These complexes exhibit potential as precursors for catalytic materials.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

N-(Pyridin-2-ylmethyl)amine ligands are widely used in synthesizing transition metal complexes. For example, copper(II) complexes containing N-(pyridin-2-ylmethyl)amine derivatives exhibit catalytic activity in polymerization reactions, such as the polymerization of racemic lactide . The methylene bridge in the target compound enhances ligand flexibility compared to rigid analogs like N-(pyridin-2-yl)pyridin-3-amine (CAS 33932-95-5), which lacks the methylene spacer and forms direct N–N bonds between pyridine rings .

Table 1: Structural Comparison of Pyridine-Based Ligands

Key Research Findings

Coordination Flexibility : The methylene bridge in this compound allows for adaptable geometry in metal complexes, critical for catalytic cycles .

Enzyme Inhibition Trade-offs : Bulky substituents in UDD improve target specificity but reduce synthetic accessibility compared to simpler pyridin-3-amine derivatives .

Thermal Stability: Pyridin-2-ylmethylamine ligands exhibit higher thermal stability in catalytic applications than non-methylated analogs .

Preparation Methods

Reductive Amination Method

One of the most straightforward and widely used approaches is the reductive amination of pyridin-3-amine with 2-pyridinecarboxaldehyde. This method involves the condensation of the amine and aldehyde to form an imine intermediate, which is then reduced to the secondary amine.

- Mix equimolar amounts of pyridin-3-amine and 2-pyridinecarboxaldehyde in methanol.

- Add an acid catalyst such as p-toluenesulfonic acid (TosOH) to promote imine formation.

- Stir the reaction mixture at elevated temperature (around 70 °C) for 12 hours.

- Reduce the imine intermediate using a suitable reducing agent such as sodium borohydride or borane complexes (e.g., BH3·Me2S).

- Purify the product by extraction and chromatography.

This method has been reported in the synthesis of related pyridinyl amines, yielding products with good purity after silica gel chromatography.

Cross-Coupling Reactions

Another approach involves palladium-catalyzed cross-coupling reactions between halogenated pyridines and aminopyridines. For example, the Buchwald-Hartwig amination can be used to couple 3-halopyridine derivatives with 2-aminomethylpyridine.

- React 3-bromopyridine or 3-iodopyridine with 2-aminomethylpyridine.

- Use palladium catalysts such as Pd2(dba)3 with ligands like XantPhos.

- Employ a strong base such as tert-butoxide (t-BuONa).

- Conduct the reaction in toluene at elevated temperature (around 110 °C) under nitrogen atmosphere for 12 hours.

- Purify the product by preparative HPLC or chromatography.

This method allows for the formation of N-(pyridin-2-ylmethyl)pyridin-3-amine with high selectivity and is suitable for functionalized substrates.

Oxidative Amidation and C–C Bond Cleavage

Though more commonly applied to amides, oxidative cleavage methods involving iodine (I2) and tert-butyl hydroperoxide (TBHP) have been explored for related pyridinyl amines. These reactions proceed under mild, metal-free conditions and involve the cleavage of α-bromoketones followed by amidation with 2-aminopyridine derivatives.

- Use α-bromoketones and 2-aminopyridine as starting materials.

- Employ I2 and TBHP in toluene at moderate temperatures (~90 °C).

- Reaction proceeds via C–C bond cleavage, generating N-(pyridin-2-yl)amide intermediates.

- The method is metal-free and offers good yields under mild conditions.

While this method is more tailored for amide synthesis, it provides insights into functional group transformations relevant to pyridinyl amine synthesis.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Reductive Amination | Pyridin-3-amine + 2-pyridinecarboxaldehyde | TosOH catalyst, MeOH, reducing agent (e.g., BH3·Me2S) | 70 °C (imine formation), then 0–60 °C (reduction) | 12 h (imine), 7 h (reduction) | Good yields, requires purification |

| Pd-Catalyzed Cross-Coupling | 3-Halopyridine + 2-aminomethylpyridine | Pd2(dba)3, XantPhos, t-BuONa, toluene, N2 | 110 °C | 12 h | High selectivity, suitable for functionalized substrates |

| Oxidative Amidation (related) | α-Bromoketones + 2-aminopyridine | I2, TBHP, toluene | 90 °C | 3 h | Metal-free, mild conditions, more for amides |

Q & A

Q. What are the recommended synthetic routes for N-(pyridin-2-ylmethyl)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination between pyridin-3-amine and pyridine-2-carbaldehyde under catalytic hydrogenation (e.g., Pd/C or Raney Ni) . Solvent choice (e.g., DMF, toluene) and temperature (60–100°C) significantly impact yields. For example, inert atmospheres (N₂/Ar) reduce side reactions like oxidation . A comparative table of published protocols is provided below:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | DMF | 80 | 72 | |

| NaBH₄ | MeOH | 25 | 58 | |

| Raney Ni | Toluene | 100 | 65 |

Q. How can researchers characterize the purity and structural conformation of this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm amine linkage and pyridine ring substitution patterns (e.g., δ 8.2–8.5 ppm for pyridine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H⁺] = 200.12) .

- X-ray Crystallography : For unambiguous structural determination; SHELX software is widely used for refinement .

Q. What biological assays are suitable for preliminary evaluation of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC) against Gram+/Gram– bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Neuroprotection : ROS scavenging in neuronal cell models .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases, receptors) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS) .

Q. What strategies resolve contradictions in spectral data during structural refinement?

- Methodological Answer :

- Dynamic NMR : Resolve rotameric equilibria in flexible methylene bridges (e.g., –CH₂– between pyridines) .

- DFT Calculations : Compare experimental vs. computed ¹³C chemical shifts (Gaussian 16) to validate tautomers .

- Twinned Data Refinement : Use SHELXL for high-symmetry space groups prone to twinning .

Q. How do solvent and pH affect the compound’s stability in biological assays?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 3–10, 37°C) with HPLC monitoring .

- Solvent Effects : Compare DMSO (cell culture) vs. aqueous buffers; DMSO ≥10% may induce aggregation .

- Light Sensitivity : UV-Vis spectroscopy to track photodegradation under λ > 300 nm .

Q. What experimental designs optimize enantioselective synthesis of chiral derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.